(2E)-3-phenyl-N-[4-(piperidin-1-yl)phenyl]prop-2-enamide
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Overview
Description
(2E)-3-phenyl-N-[4-(piperidin-1-yl)phenyl]prop-2-enamide is a compound that features a phenyl group, a piperidine ring, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-phenyl-N-[4-(piperidin-1-yl)phenyl]prop-2-enamide typically involves the condensation of a phenylpropanoic acid derivative with a piperidine-containing amine. The reaction is often carried out under mild conditions using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
(2E)-3-phenyl-N-[4-(piperidin-1-yl)phenyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenolic derivatives.
Reduction: The amide bond can be reduced to form amines.
Substitution: The phenyl and piperidine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed.
Major Products
The major products formed from these reactions include phenolic compounds, primary and secondary amines, and various substituted derivatives of the original compound .
Scientific Research Applications
(2E)-3-phenyl-N-[4-(piperidin-1-yl)phenyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of (2E)-3-phenyl-N-[4-(piperidin-1-yl)phenyl]prop-2-enamide involves its interaction with specific molecular targets. For instance, it may bind to certain receptors or enzymes, modulating their activity. The piperidine ring is known to interact with various biological targets, influencing pathways such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
Piperine: A naturally occurring alkaloid with a piperidine ring, known for its antioxidant and anticancer properties.
Evodiamine: Another piperidine-containing compound with significant biological activities.
Matrine: A piperidine alkaloid with anti-inflammatory and anticancer effects.
Uniqueness
(2E)-3-phenyl-N-[4-(piperidin-1-yl)phenyl]prop-2-enamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a phenyl group, piperidine ring, and amide linkage makes it a versatile compound for various applications .
Properties
IUPAC Name |
(E)-3-phenyl-N-(4-piperidin-1-ylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O/c23-20(14-9-17-7-3-1-4-8-17)21-18-10-12-19(13-11-18)22-15-5-2-6-16-22/h1,3-4,7-14H,2,5-6,15-16H2,(H,21,23)/b14-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQVYQPRHMJHHHO-NTEUORMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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